molecular formula C19H17BrN2OS B2900026 1-(4-bromophenyl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 1115409-18-1

1-(4-bromophenyl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B2900026
CAS No.: 1115409-18-1
M. Wt: 401.32
InChI Key: UJCKOOOBLJVSIF-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a synthetic organic compound characterized by the presence of a bromophenyl group, a dimethylbenzylthio group, and a pyrazinone core

Preparation Methods

The synthesis of 1-(4-bromophenyl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a halogenation reaction, where a phenyl group is brominated using reagents like bromine or N-bromosuccinimide (NBS).

    Attachment of the dimethylbenzylthio group: This can be done through a nucleophilic substitution reaction, where a thiol group reacts with a suitable benzyl halide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

1-(4-bromophenyl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the pyrazinone core or the bromophenyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-bromophenyl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Studies may focus on its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Medicine: The compound could be investigated for its therapeutic potential in treating various diseases, depending on its biological activity and mechanism of action.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.

Comparison with Similar Compounds

Similar compounds to 1-(4-bromophenyl)-3-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one include other pyrazinone derivatives with different substituents. These compounds may share some chemical and biological properties but differ in their specific activities and applications. Examples of similar compounds include:

  • 1-(4-chlorophenyl)-3-((2,5-dimethylbenzyl)thio)pyrazin-2(1H)-one
  • 1-(4-fluorophenyl)-3-((2,5-dimethylbenzyl)thio)pyrazin-2(1H)-one
  • 1-(4-methylphenyl)-3-((2,5-dimethylbenzyl)thio)pyrazin-2(1H)-one

Properties

IUPAC Name

1-(4-bromophenyl)-3-[(2,5-dimethylphenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2OS/c1-13-3-4-14(2)15(11-13)12-24-18-19(23)22(10-9-21-18)17-7-5-16(20)6-8-17/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCKOOOBLJVSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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